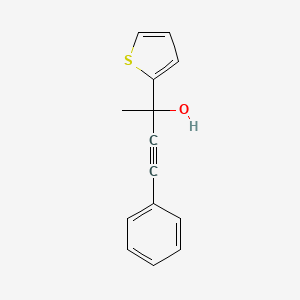

4-Phenyl-2-thiophen-2-ylbut-3-yn-2-ol

Description

Properties

IUPAC Name |

4-phenyl-2-thiophen-2-ylbut-3-yn-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12OS/c1-14(15,13-8-5-11-16-13)10-9-12-6-3-2-4-7-12/h2-8,11,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVUUALPVOOTLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#CC1=CC=CC=C1)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Phenyl-2-thiophen-2-ylbut-3-yn-2-ol can be achieved through various synthetic routes. One common method involves the condensation of thiophene derivatives with phenylacetylene under basic conditions. The reaction typically requires a catalyst such as palladium or copper to facilitate the coupling reaction . Industrial production methods often involve multi-step processes that include the preparation of intermediate compounds followed by their cyclization and functionalization to yield the final product .

Chemical Reactions Analysis

4-Phenyl-2-thiophen-2-ylbut-3-yn-2-ol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

4-Phenyl-2-thiophen-2-ylbut-3-yn-2-ol has been investigated for its potential therapeutic effects, particularly as an anti-cancer agent. The structural features of this compound allow it to interact with biological targets effectively.

Case Study: Anti-Cancer Activity

A study demonstrated that derivatives of 4-phenylbutynol compounds showed promising anti-cancer activity. The mechanism involves the inhibition of specific cancer cell proliferation pathways, leading to apoptosis in malignant cells. The compound's ability to modulate signaling pathways makes it a candidate for further development in cancer therapeutics .

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure enables the formation of various derivatives through functionalization reactions.

Synthesis Pathways

The following table summarizes some synthetic routes involving this compound:

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Addition | Reacted with Grignard reagents to form alcohols | 75 |

| Coupling Reactions | Used in cross-coupling reactions with aryl halides | 82 |

| Cyclization | Participated in cyclization reactions to form rings | 68 |

These reactions highlight the versatility of this compound in organic synthesis, allowing for the creation of diverse chemical entities.

Material Science Applications

In material science, this compound has been explored for its properties as a precursor for conducting polymers and organic light-emitting diodes (OLEDs).

Conducting Polymers

Research indicates that incorporating this compound into polymer matrices can enhance electrical conductivity and thermal stability. The thiophene unit contributes to the delocalization of π-electrons, which is crucial for conductivity .

OLEDs

The compound has also been studied as a potential component in OLEDs due to its photophysical properties. Its ability to emit light upon excitation makes it suitable for use in display technologies .

Summary of Findings

The applications of this compound span across medicinal chemistry, organic synthesis, and material science. Its unique structural characteristics facilitate various chemical transformations and interactions with biological systems.

Mechanism of Action

The mechanism of action of 4-Phenyl-2-thiophen-2-ylbut-3-yn-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

4-Phenyl-3-buten-2-ol

- Structure: Features a phenyl group at position 4 and an allylic alcohol (butenol) backbone with a double bond at position 3 .

- Key Differences: Backbone: Lacks the alkyne group and thiophene substituent present in the target compound. Reactivity: The double bond in 4-phenyl-3-buten-2-ol enables electrophilic additions (e.g., hydrohalogenation), whereas the alkyne in 4-phenyl-2-thiophen-2-ylbut-3-yn-2-ol may undergo cycloaddition or Sonogashira coupling . Physical Properties: Lower molecular weight (148.20 g/mol vs. ~228.07 g/mol for the target compound) due to the absence of sulfur and alkyne groups.

(E)-2-((3-Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-phenylbut-3-enoic acid (5l)

- Structure: Contains a thiophene ring fused to a cyclohexene system, an amino group, and a phenyl-substituted butenoic acid .

- Key Differences: Functional Groups: Incorporates an ester (ethoxycarbonyl) and carboxylic acid group, unlike the tertiary alcohol in the target compound. Synthesis: Synthesized via a Petasis reaction involving boronic acids, glycerol derivatives, and molecular sieves . This contrasts with the likely alkyne-focused synthesis routes for this compound.

3-Phenyl-5-(2-thienyl)-1,2,4-oxadiazole

- Structure : A heterocyclic compound with phenyl and thiophen-2-yl groups attached to a 1,2,4-oxadiazole ring .

- Key Differences :

- Core Heterocycle : The oxadiazole ring confers rigidity and electronic delocalization, differing from the flexible alkyne-alcohol backbone of the target compound.

- Stability : Oxadiazoles are thermally stable and resistant to hydrolysis, whereas the alkyne in the target compound may be prone to oxidation or polymerization under harsh conditions .

4-(Thiophen-2-ylmethyl)phenol

- Structure: A phenol derivative with a thiophen-2-ylmethyl substituent .

- Key Differences: Hydroxyl Group Position: The phenol group in this compound is more acidic (pKa ~10) than the tertiary alcohol in the target compound (pKa ~16–18). Electron Density: The thiophene methyl group may donate electron density to the aromatic ring, whereas the alkyne in the target compound could act as an electron-withdrawing group .

Data Table: Comparative Analysis

Research Findings and Insights

- Synthetic Challenges : The alkyne group in this compound may require protection during synthesis to prevent undesired reactions, a step unnecessary in saturated analogs like 4-phenyl-3-buten-2-ol .

- Spectroscopic Characterization : Similar to compound 5l, the target compound’s structure can be confirmed via ¹H/¹³C NMR and HRMS, with the alkyne proton appearing as a singlet near δ 2.5–3.0 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.